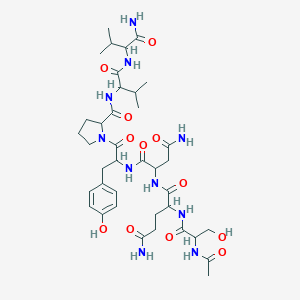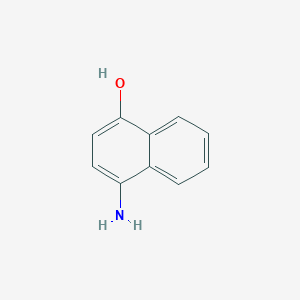![molecular formula C20H17ClN4O3 B040311 5-[4-(4-クロロベンゾイル)-1-ピペラジニル]-8-ニトロキノリン CAS No. 115687-05-3](/img/structure/B40311.png)
5-[4-(4-クロロベンゾイル)-1-ピペラジニル]-8-ニトロキノリン
説明
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline is a heterocyclic organic compound with the molecular formula C20H17ClN4O3 and a molecular weight of 396.83 g/mol . This compound is known for its unique chemical structure, which includes a quinoline ring substituted with a nitro group and a piperazine ring substituted with a chlorobenzoyl group .
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its
作用機序
Target of Action
The primary targets of 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline are misfolded proteins that accumulate in neurodegenerative diseases . These include huntingtin in Huntington’s disease and alpha-synuclein in Parkinson’s disease .
Mode of Action
This compound interacts with its targets by promoting the formation of inclusions in cellular models of both Huntington’s disease and Parkinson’s disease . Despite the aggregate-forming specifics, the compound prevents huntingtin-mediated proteasome dysfunction and reduces alpha-synuclein-mediated toxicity .
Biochemical Pathways
The affected pathways involve the aggregation and degradation of misfolded proteins. The compound’s action leads to the formation of larger cytoplasmic or nuclear inclusions . This process may actually lessen cellular pathology in both Huntington’s and Parkinson’s diseases .
Result of Action
The molecular and cellular effects of the compound’s action include the formation of larger inclusions and the prevention of proteasome dysfunction . These results suggest that inclusions are beneficial rather than toxic . This finding challenges the traditional view of protein aggregation in neurodegenerative diseases and provides a new perspective for therapeutic approaches .
Action Environment
生化学分析
Biochemical Properties
It is known that it interacts with misfolded proteins that accumulate in many neurodegenerative diseases
Cellular Effects
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline has been shown to have effects on various types of cells, particularly in the context of neurodegenerative diseases. It promotes the formation of large inclusions by mutant Huntingtin and α-synuclein, while rescuing some of the toxic effects of these proteins .
Molecular Mechanism
It is known to promote the formation of large inclusions by mutant Huntingtin and α-synuclein . Despite the aggregate-forming specifics, the compound prevents huntingtin-mediated proteasome dysfunction and reduces alpha-synuclein-mediated toxicity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline typically involves the following steps :
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions, starting with the condensation of aniline with glycerol and sulfuric acid to form quinoline.
Nitration: The quinoline ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8-position.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Chlorobenzoylation: The piperazine ring is then chlorobenzoylated by reacting it with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: Finally, the chlorobenzoylated piperazine ring is coupled with the nitrated quinoline ring using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing .
化学反応の分析
Types of Reactions
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Hydrogen gas and a palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of an amino derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives with various functional groups.
特性
IUPAC Name |
(4-chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c21-15-5-3-14(4-6-15)20(26)24-12-10-23(11-13-24)17-7-8-18(25(27)28)19-16(17)2-1-9-22-19/h1-9H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNPVNZJCWIQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398200 | |
| Record name | (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115687-05-3 | |
| Record name | (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CPNQ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40231.png)
![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)
![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)

![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)





![7-methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)



